3-Nitrobenzaldoxime
Overview
Description
3-Nitrobenzaldoxime is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in the context of its use as a stain . The nature of these interactions is largely dependent on the specific biological system in which 3-Nitrobenzaldoxime is used.
Cellular Effects
Given its use as a stain, it can be inferred that the compound may interact with various cellular components and potentially influence cell function
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(NZ)-N-[(3-nitrophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMMRLBWXCGBEV-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3431-62-7 | |
Record name | 3-Nitrobenzaldoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrobenzaldoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Beckmann rearrangement reaction concerning 3-Nitrobenzaldoxime?
A1: The Beckmann rearrangement is a crucial reaction involving the conversion of oximes, like this compound, into amides. Studies have specifically investigated the kinetics of this reaction for this compound in the presence of perchloric acid as a catalyst. Researchers found the reaction to be pseudo-first order with respect to the oxime. Interestingly, the relative rate constant (ksyn/kanti) for this compound was observed to be less than unity, unlike other substituted benzaldoximes. This suggests a potential influence of the nitro group's electronic properties on the reaction mechanism.
Q2: Can you elaborate on the structural characterization of this compound and its implications?
A2: this compound exists in two isomeric forms: syn and anti. These isomers differ in the spatial arrangement of the -OH group of the oxime relative to the nitro group on the benzene ring. The existence of these isomers can influence the compound's reactivity and potential applications. Techniques like UV-IR spectroscopy and melting point determination have been employed to confirm the structure and differentiate between these isomers.
Q3: How does the structure of this compound relate to its potential applications?
A3: The presence of the nitro group and the oxime functionality in this compound makes it a valuable building block in organic synthesis. For example, it serves as a precursor in synthesizing 7-nitro-1,2-benzisothiazole. The reactivity of these functional groups allows for further chemical modifications, broadening its potential applications in various fields.
Q4: Are there any studies on the stability and formulation of this compound?
A4: While the provided research papers do not directly address stability and formulation, it's important to note that these factors are crucial for any potential applications, especially in pharmaceutical contexts. Future studies could explore suitable formulations and storage conditions to ensure optimal stability and efficacy of this compound.
Q5: What analytical techniques are commonly employed to study this compound?
A5: Research on this compound utilizes various analytical techniques. Spectroscopic methods, including UV-IR spectroscopy, are employed for structural confirmation and to distinguish between isomers. Kinetic studies often employ spectrophotometry to monitor reaction progress and determine rate constants. NMR spectroscopy, especially in solid-state, can be used to elucidate the structure and tautomeric behavior of related compounds.
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